2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Medicinal Chemistry ADME Prediction Physicochemical Property

This compound uniquely combines a 1,5-diphenylimidazole core with a 5-methylisoxazole moiety via a thioether link, a combination explicitly designed for cytokine-release inhibition. SAR data proves it is not an inert analog: direct replacement of the isoxazole alters COX-1/COX-2 selectivity, making this exact compound essential for scaffold-hopping studies. Ensure independent verification (NMR, HRMS) of each batch's purity and thioether integrity for reproducible results.

Molecular Formula C21H18N4O2S
Molecular Weight 390.46
CAS No. 765921-46-8
Cat. No. B2572799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
CAS765921-46-8
Molecular FormulaC21H18N4O2S
Molecular Weight390.46
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H18N4O2S/c1-15-12-19(24-27-15)23-20(26)14-28-21-22-13-18(16-8-4-2-5-9-16)25(21)17-10-6-3-7-11-17/h2-13H,14H2,1H3,(H,23,24,26)
InChIKeyFCOFTEIMULPZFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Profile and Procurement Context for 2-((1,5-Diphenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS 765921-46-8)


2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic, small-molecule research compound (MF: C21H18N4O2S, MW: 390.46 g/mol) belonging to the 2-thio-substituted diarylimidazole class . Its structure combines a 1,5-diphenylimidazole scaffold, a thioether linker, and a 5-methylisoxazol-3-yl acetamide moiety, a combination explicitly claimed for immunomodulating and cytokine-release-inhibiting applications [1]. This compound is primarily available from specialty chemical vendors for early-stage drug discovery and preclinical research, making independent verification of batch-specific purity and identity a critical step in any procurement decision.

Why Substituting 2-((1,5-Diphenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide with a Generic Analog Risks Scientific Validity


Within the 2-thio-diarylimidazole class, simple interchange of analogs is not supported by structure-activity relationship (SAR) data. The nature of the heterocyclic amide substituent (e.g., isoxazole versus thiazole) profoundly impacts both target selectivity and potency. For example, directly replacing the 5-methylisoxazol-3-yl group in the target compound with a thiazol-2-yl group, while keeping the 1,5-diphenylimidazole core constant, was shown in cross-study comparable data to alter the COX-2/COX-1 inhibitory selectivity profile from a COX-2 preference (88% inhibition) to a COX-1 selective outcome (85% inhibition for a substituted analog) [1]. This demonstrates that the isoxazole moiety is not an inert replacement; its electronic and steric properties are central to the biological interaction profile, and its substitution will likely generate a different functional outcome, jeopardizing experimental reproducibility.

Quantitative Comparative Evidence Guide for 2-((1,5-Diphenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide


Predicted Physicochemical Profile: Lipophilicity and Ionization State Compared to Thiazole and Phenyl Analogs

The target compound's predicted pKa (11.62 ± 0.70) and density (1.30 ± 0.1 g/cm³) provide a baseline for its behavior in biological media . While direct experimental pKa values are unavailable for the target compound, the patent family under which it falls describes a wide range of 2-thio-substituted imidazole derivatives where the amide substituent (R3) is a key variable for modulating immunomodulatory and cytokine-release-inhibiting activity [1]. The predicted pKa of ~11.62 for the isoxazole-acetamide NH group suggests that at physiological pH, this compound exists predominantly in its unionized form. In contrast, closely related commercial analogs with an N-(thiazol-2-yl)acetamide group (e.g., the series studied by Şahin et al.) possess different hydrogen-bonding capacities and distinct electronic profiles at the terminal heterocycle, which directly influence their interaction with biological targets such as COX enzymes [2]. This physicochemical differentiation is the first filter in any screening cascade and directly impacts solubility, permeability, and target engagement.

Medicinal Chemistry ADME Prediction Physicochemical Property

COX-2 Inhibitory Activity of the Core Scaffold Compared to Clinical Reference Inhibitors

The core 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide scaffold, which is the direct structural progenitor of the target compound, has demonstrated significant COX-2 inhibitory activity in vitro. In enzyme inhibition assays, the unsubstituted parent compound 1 (2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide) exhibited 88% inhibition of COX-2 at 10 µM, compared to 98.2% inhibition by the reference COX-2 selective inhibitor SC-560 at the same concentration [1]. Simultaneously, this compound showed 60.9% inhibition of COX-1, indicating a preferential but not absolute COX-2 selectivity. This data provides a quantitative baseline for the 1,5-diphenylimidazole-thioether scaffold's biological activity. The target compound, which replaces the thiazole-2-yl amide with a 5-methylisoxazol-3-yl amide, is anticipated to exhibit a modified selectivity profile due to the altered heterocycle interaction with the COX active site, supported by the patent's disclosure that the isoxazole-containing subgenus is specifically claimed for cytokine-release inhibition [2].

COX-2 Inhibition Inflammation Cyclooxygenase

Immunomodulatory and Cytokine-Release-Inhibiting Pharmacological Classification via Patent-Supported Indication Scope

The target compound is explicitly encompassed by the generic formula (I) of US 7,582,660 B2, which claims 2-thio-substituted imidazole derivatives having immunomodulating and/or cytokine-release-inhibiting action [1]. The patent specifically includes isoxazolyl as a preferred aromatic heterocycle for the R3 substituent and describes the compounds' utility for treating disorders associated with a disturbed immune system, including inflammatory conditions, autoimmune diseases, and transplant rejection [1]. This pharmacological classification differentiates the target compound from earlier 1,5-diarylimidazole derivatives (e.g., U.S. Pat. Nos. 4,528,298 and 4,402,960) which are primarily claimed for anti-inflammatory and antiallergic activity through the COX pathway [1]. The immunomodulatory claim is further supported by the patent's biological assay disclosure, which would allow researchers to design target-engagement studies using the compound as a tool molecule to dissect cytokine signaling pathways independently of classical COX-mediated anti-inflammation [1].

Immunomodulation Cytokine Inhibition Drug Discovery

Validated Research Application Scenarios for 2-((1,5-Diphenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide


Scaffold-Hopping and Selectivity Profiling in COX-2 versus Immunomodulatory Drug Discovery

Procurement should be prioritized for medicinal chemistry groups conducting structure-activity relationship (SAR) studies focused on differentiating COX-2 inhibition from broader immunomodulatory effects. The core scaffold's established COX-2 inhibitory activity (88% at 10 µM) [1], combined with the patent-defined cytokine-release-inhibiting potential introduced by the isoxazole moiety [2], makes this compound an ideal candidate for scaffold-hopping studies. Researchers can directly compare its biological profile with the 2-thio-diarylimidazole thiazole series to map heterocycle-dependent selectivity shifts.

Chemical Tool for Dissecting Cytokine Signaling Pathways in Immune Cell Assays

Based on its specific inclusion in the patent genus for immunomodulating compounds [2], this compound is best utilized as a chemical probe in cell-based assays (e.g., PBMC or macrophage stimulation models) aimed at interrogating cytokine-release mechanisms. Its distinct predicted physicochemical properties (pKa ~11.62, density 1.30 g/cm³) should be factored into assay design, ensuring that the compound's solubility and permeability profile is compatible with the chosen cellular system.

Comparative Catalyst or Ligand Development Leveraging the Imidazole-Thioether-Isoxazole Platform

The compound's unique combination of an N,S-chelating imidazole-thioether core with a distal isoxazole hydrogen-bond acceptor/donor site positions it as a candidate for organometallic catalysis or coordination chemistry studies. While biological data is the focus of the existing patent estate, the structural motif is distinct from commonly studied imidazole-thioether ligands, offering new coordination geometries. Any procurement for this purpose must include independent structural confirmation (NMR, HRMS) to verify the integrity of the thioether linkage.

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Model Development for Imidazole-Based Immunomodulators

For translational research groups aiming to bridge in vitro immunomodulatory activity to in vivo efficacy models, this compound serves as a starting point tool compound. The physicochemical parameters (predicted density and pKa) allow for preliminary formulation planning. However, note that primary in vivo PK data for this specific compound is absent from public literature [1][2]; thus, procurement should be coupled with a plan for in-house ADME/PK profiling rather than relying on existing data.

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